N1-(4-fluorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has gained attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorobenzyl group and an isopropylpiperidinyl moiety linked through an oxalamide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction involving 4-fluorobenzyl chloride and a suitable nucleophile.
Preparation of the Isopropylpiperidinyl Intermediate: The next step involves the synthesis of the isopropylpiperidinyl intermediate, which can be achieved through the alkylation of piperidine with isopropyl bromide.
Coupling Reaction: The final step involves the coupling of the fluorobenzyl intermediate with the isopropylpiperidinyl intermediate using oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
- N1-(4-methylbenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
- N1-(4-bromobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to certain targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c1-13(2)22-9-7-15(8-10-22)12-21-18(24)17(23)20-11-14-3-5-16(19)6-4-14/h3-6,13,15H,7-12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTCWHSPYYLTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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